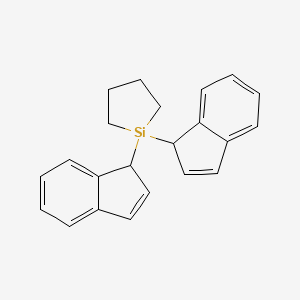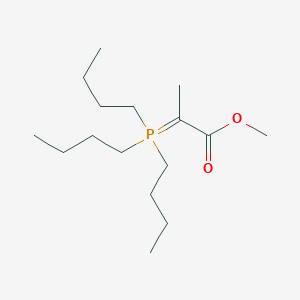
Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate: is an organophosphorus compound with the molecular formula C16H33O2P It is known for its unique structure, where a phosphanylidene group is bonded to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate can be synthesized through the reaction of 2-bromopropanoic acid methyl ester with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Addition: Electrophiles like halogens or acids can be used under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted esters or amides.
Addition: Addition products with electrophiles.
Scientific Research Applications
Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study the effects of organophosphorus compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate involves its reactivity with various nucleophiles and electrophiles. The phosphanylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating properties of the tributyl groups, which stabilize the intermediate species formed during reactions .
Comparison with Similar Compounds
- Methyl 2-(triphenylphosphoranylidene)acetate
- Methyl (triphenylphosphoranylidene)acetate
Comparison:
- Reactivity: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate is more reactive due to the electron-donating effects of the tributyl groups compared to the triphenyl groups in similar compounds.
- Applications: While both compounds are used in organic synthesis, this compound has broader applications due to its higher reactivity.
- Stability: The compound is less stable than its triphenyl counterparts, requiring careful handling and storage .
Properties
CAS No. |
163215-01-8 |
|---|---|
Molecular Formula |
C16H33O2P |
Molecular Weight |
288.41 g/mol |
IUPAC Name |
methyl 2-(tributyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C16H33O2P/c1-6-9-12-19(13-10-7-2,14-11-8-3)15(4)16(17)18-5/h6-14H2,1-5H3 |
InChI Key |
CYBHRGUTZMYQHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=C(C)C(=O)OC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


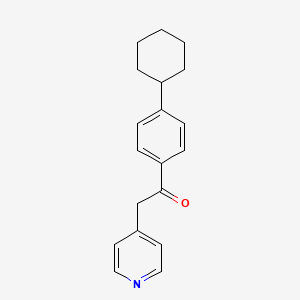

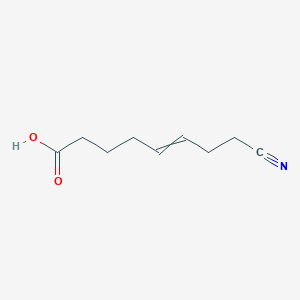
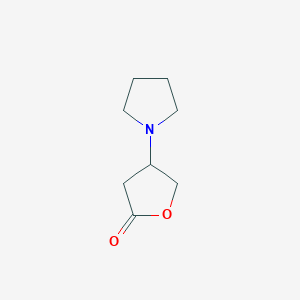
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
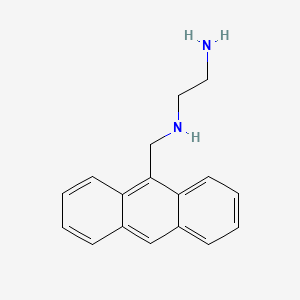

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
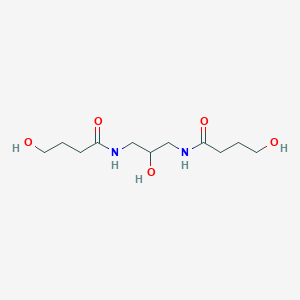
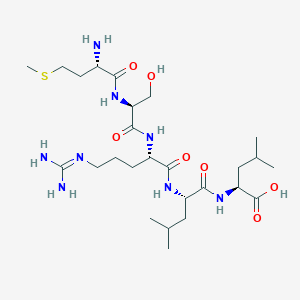
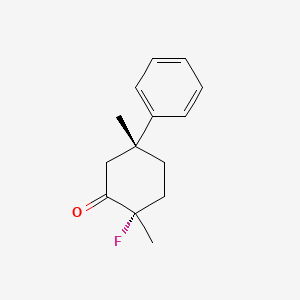
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
